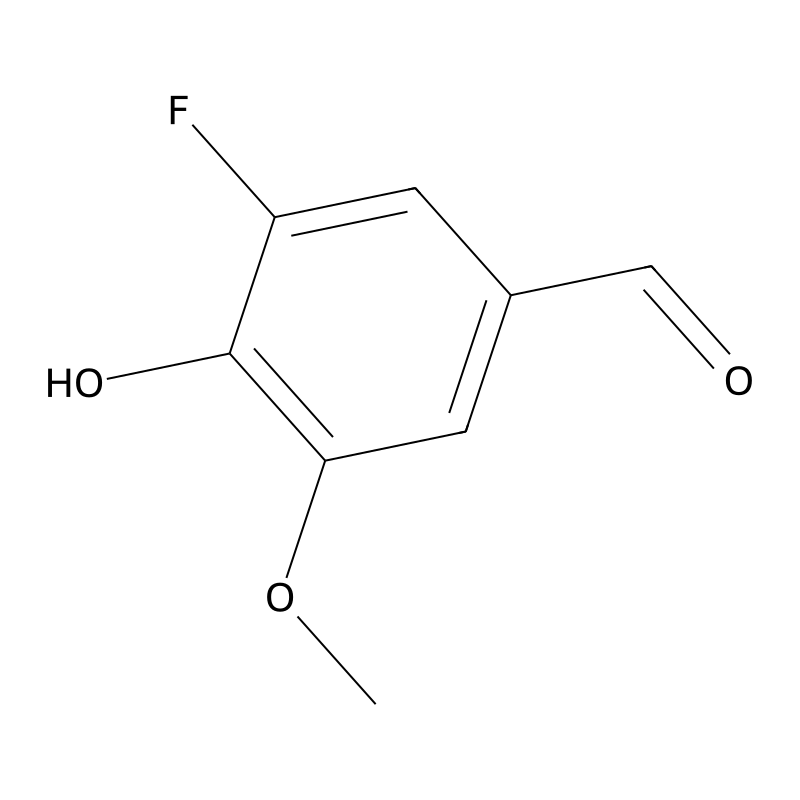

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Aryl Fluorinated Compounds

Specific Scientific Field: Organic Chemistry

Comprehensive and Detailed Summary of the Application: 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is used as a building block in the synthesis of aryl fluorinated compounds . These compounds are of interest in the field of organic chemistry due to the unique properties imparted by the fluorine atom, such as increased stability and altered reactivity.

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact reaction being carried out. Generally, this compound would be used in a reaction with other organic molecules under suitable conditions (e.g., appropriate temperature, solvent, and catalyst) to form the desired fluorinated compound .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these reactions would be the formation of new aryl fluorinated compounds. .

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula and a molecular weight of approximately 170.14 g/mol. It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzene ring, which contributes to its unique chemical properties. This compound appears as a solid with a yellow to pale brown color and has a melting point range of 114-118 °C .

The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to the functional groups that allow for various chemical modifications.

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions with various nucleophiles.

- Condensation Reactions: It can react with amines to form Schiff bases, which may exhibit interesting biological activities .

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Electrophilic Aromatic Substitution: The presence of the hydroxy and methoxy groups makes the aromatic ring more reactive towards electrophiles.

Research indicates that 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde exhibits notable biological activities. It has been studied for its antibacterial properties against various bacterial strains, including Streptococcus pneumoniae and Haemophilus influenzae. Additionally, derivatives of this compound have shown antifungal activity and potential applications in treating infections.

Several synthetic pathways have been developed for producing 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde:

- Direct Fluorination: Starting from 4-hydroxy-5-methoxybenzaldehyde, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base.

- Hydroxylation: Hydroxylation can be performed through hydroxylating agents or by employing hydroxylation conditions on suitable precursors.

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: Its derivatives are explored for use in polymers and other materials due to their unique properties.

- Biological Research: The compound is used in studies investigating its biological effects, particularly in antimicrobial research.

Studies on 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde's interactions reveal its potential as a lead compound for developing new antibacterial agents. Its interactions with bacterial enzymes and cell membranes are subjects of ongoing research, aiming to elucidate the mechanisms behind its antimicrobial activity .

Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-3-methoxybenzaldehyde | 128495-46-5 | 0.90 |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | 0.90 |

| 3-Fluoro-5-methoxybenzoic acid | 176548-72-4 | 0.89 |

| 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 0.88 |

| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | 0.88 |

Uniqueness

The uniqueness of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde lies in its specific combination of functional groups—fluorine, hydroxy, and methoxy—which contribute to its distinct chemical reactivity and biological activity compared to similar compounds. This combination enhances its potential applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde represents an important class of fluorinated vanillin derivatives that have become increasingly valuable in organic synthesis and drug discovery. While the exact chronology of its first synthesis is not extensively documented in the available literature, this compound belongs to a broader category of strategically fluorinated aromatic building blocks that have gained prominence in medicinal chemistry over recent decades. The compound exhibits structural similarities to vanillin but with the critical addition of a fluorine atom that significantly alters its chemical behavior and biological interactions.

Importance in Medicinal Chemistry

The incorporation of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry. As noted in foundational research on fluorine-containing compounds, "The small and highly electronegative fluorine atom can play a remarkable role in medicinal chemistry. Selective installation of fluorine into a therapeutic or diagnostic small molecule candidate can enhance a number of pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation". These advantages make 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde particularly valuable as a building block for developing pharmaceutical compounds with enhanced therapeutic profiles.

The compound serves as a key reagent in synthesizing caffeic acid phenethyl amide (CAPA) fluorinated derivatives and other pharmaceutical intermediates that demonstrate promising biological activities. This versatility has positioned 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde as an important starting material in medicinal chemistry research pipelines.

Significance as a Fluorinated Aromatic Aldehyde

As a fluorinated aromatic aldehyde, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde offers unique reactivity patterns that distinguish it from its non-fluorinated counterparts. The presence of the fluorine atom significantly affects the electronic distribution within the molecule, influencing both its chemical reactivity and potential interactions with biological targets. The strategic positioning of the fluorine atom in relation to the hydroxyl, methoxy, and aldehyde functional groups creates a distinctive chemical environment that can be exploited in various synthetic transformations.

The compound is classified as an aryl fluorinated building block, highlighting its fundamental role in constructing more complex molecular architectures with potential therapeutic applications. Its multi-functional nature provides numerous sites for selective chemical modifications, making it a versatile starting material for diverse synthetic pathways.

Research Interest Evolution

Research interest in 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde has evolved in parallel with the broader field of fluorine chemistry in pharmaceutical research. Contemporary studies have explored its utility in synthesizing more complex structures, including stilbenes and phenanthrene derivatives with potential biological activities. This evolution reflects a transition from viewing fluorinated compounds merely as synthetic intermediates to recognizing them as critical components in the development of novel therapeutic agents.

The continued commercial availability of this compound from multiple suppliers indicates sustained research interest in its applications across medicinal chemistry and related fields. As understanding of fluorine's role in drug design deepens, compounds like 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde are likely to remain at the forefront of pharmaceutical research.

Traditional synthesis routes for aromatic aldehydes such as 3-fluoro-4-hydroxy-5-methoxybenzaldehyde typically rely on established methodologies that have been refined over decades of organic synthesis research [1]. The most fundamental approaches include the Reimer-Tiemann reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation followed by reduction [2] [3] [4].

The Reimer-Tiemann reaction represents one of the classical methods for introducing aldehyde functionality into phenolic compounds [2] [5]. This reaction involves the treatment of phenol derivatives with chloroform in the presence of a strong base such as sodium hydroxide [5]. The mechanism proceeds through the formation of dichlorocarbene, which attacks the electron-rich aromatic ring to form an intermediate dichloromethyl-substituted phenol [2]. Subsequent hydrolysis under basic conditions yields the desired hydroxybenzaldehyde product [5]. For fluorinated substrates like those required for 3-fluoro-4-hydroxy-5-methoxybenzaldehyde synthesis, the presence of the electron-withdrawing fluorine substituent can significantly influence the regioselectivity and reaction efficiency [2].

The Vilsmeier-Haack formylation provides another traditional route for aromatic aldehyde synthesis [3]. This method employs dimethylformamide and phosphoryl chloride to generate the Vilsmeier reagent, which subsequently reacts with electron-rich aromatic compounds [3]. The reaction proceeds through nucleophilic attack of the aromatic substrate on the iminium salt, followed by deprotonation and hydrolysis to afford the final aldehyde product [3]. The electron-rich nature required for this reaction makes it particularly suitable for methoxy-substituted aromatic substrates [3].

Friedel-Crafts acylation followed by reduction represents a third traditional approach [4]. This method involves the introduction of an acyl group through Lewis acid-catalyzed electrophilic aromatic substitution, followed by selective reduction of the ketone to the corresponding aldehyde [4]. The challenge with this approach lies in achieving selective reduction without over-reduction to the alcohol [4].

| Traditional Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reimer-Tiemann | Chloroform, Sodium Hydroxide | Biphasic system, elevated temperature [5] | Direct formylation of phenols [2] | Limited substrate scope, harsh conditions [5] |

| Vilsmeier-Haack | Dimethylformamide, Phosphoryl Chloride | Anhydrous conditions, 0-80°C [3] | High regioselectivity [3] | Requires electron-rich substrates [3] |

| Friedel-Crafts/Reduction | Acyl chloride, Aluminum Chloride, Reducing agent | Lewis acid catalysis, multi-step [4] | Versatile substrate scope [4] | Multiple synthetic steps required [4] |

Modern Synthetic Approaches

Modern synthetic approaches to 3-fluoro-4-hydroxy-5-methoxybenzaldehyde synthesis have evolved to address the limitations of traditional methods while incorporating contemporary understanding of reaction mechanisms and selectivity [6] [7].

Synthesis from 3-Fluoro-4-methoxybenzaldehyde

The synthesis of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde from 3-fluoro-4-methoxybenzaldehyde represents a strategic approach that leverages selective demethylation chemistry [8] [9]. This precursor, with the molecular formula C8H7FO2 and molecular weight 154.14, provides an excellent starting point for the targeted introduction of the hydroxyl functionality [8].

Selective demethylation of methoxy groups represents a well-established transformation in organic synthesis [9]. Boron tribromide has emerged as one of the most effective reagents for this transformation, offering high selectivity and efficiency under mild conditions [9]. The mechanism involves coordination of the Lewis acidic boron center to the methoxy oxygen, followed by nucleophilic attack of bromide ion on the methyl carbon to generate methyl bromide and the corresponding phenoxide-boron complex [9]. Subsequent hydrolysis releases the free phenol and regenerates the boron species [9].

Alternative demethylation approaches include the use of aluminum chloride, which operates through a similar Lewis acid mechanism but with reduced reactivity compared to boron tribromide [9]. Hydrobromic acid represents a Brønsted acid approach, where protonation of the methoxy oxygen facilitates nucleophilic displacement by bromide ion [9]. The choice of demethylation method depends on the specific substrate requirements and the presence of other functional groups that might be sensitive to the reaction conditions [9].

The regioselectivity of demethylation in polysubstituted aromatic systems can be influenced by electronic and steric factors [9]. In the case of 3-fluoro-4-methoxybenzaldehyde, the electron-withdrawing nature of both the fluorine substituent and the aldehyde group can activate the methoxy group toward demethylation [9]. However, careful optimization of reaction conditions is required to ensure selective demethylation without affecting the aldehyde functionality [9].

Other Precursor-based Syntheses

Alternative precursor-based syntheses for 3-fluoro-4-hydroxy-5-methoxybenzaldehyde can be approached through various strategic disconnections [10] [11] [12]. Directed ortho-metalation represents one such modern approach that offers high regioselectivity for the introduction of functional groups [10] [11].

Directed ortho-metalation involves the use of directing metalating groups to control the regioselectivity of lithiation reactions [10] [11]. The mechanism relies on coordination of the lithium reagent to a heteroatom-containing directing group, which positions the lithium species in proximity to the ortho position for selective deprotonation [11]. Common directing groups include methoxy, dimethylamino, and carboxamide functionalities [10] [11].

For fluorinated aromatic substrates, the directing group must be carefully chosen to ensure compatibility with the electron-withdrawing fluorine substituent [10] [11]. The lithiated intermediate can subsequently be treated with formylating agents such as dimethylformamide to introduce the aldehyde functionality [12]. This approach offers excellent regioselectivity and can be particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution [11] [12].

Alternative precursor strategies can involve the use of phenolic starting materials that are selectively functionalized through orthogonal protecting group strategies [13] [14]. The Williamson ether synthesis can be employed to introduce methoxy groups with high efficiency, while maintaining compatibility with other functional groups [13]. More recent developments include the use of PhenoFluor-mediated ether formation, which offers operational simplicity and broad substrate scope [14].

The choice of synthetic strategy depends on the availability of starting materials, the required scale of synthesis, and the presence of sensitive functional groups [10] [11]. Modern approaches increasingly emphasize atom economy and step efficiency to minimize waste generation and improve overall synthetic efficiency [11] [12].

Green Chemistry Approaches

Green chemistry approaches to benzaldehyde synthesis have gained significant attention due to environmental concerns and the need for sustainable manufacturing processes [6] [7] [15] [16]. These methods focus on reducing environmental impact through the use of renewable feedstocks, elimination of toxic reagents, and implementation of energy-efficient processes [15] [16].

Enzymatic synthesis represents one of the most promising green chemistry approaches for aromatic aldehyde production [17] [7]. Recent research has demonstrated the use of heterodimeric enzymes for benzaldehyde biosynthesis through beta-oxidative pathways [17]. These enzyme systems, consisting of alpha and beta subunits belonging to the NAD(P)-binding Rossmann-fold superfamily, exhibit strict substrate specificity toward benzoyl-CoA and utilize NADPH as a cofactor [17]. The peroxisomal localization of these enzymes suggests that benzaldehyde biosynthesis occurs through environmentally benign pathways that avoid the use of harsh chemical reagents [17].

Chemo-enzymatic cascade reactions have emerged as another green chemistry approach [7]. These one-pot systems combine chemical and enzymatic transformations to produce valuable aromatic aldehydes from renewable phenylpropene starting materials such as eugenol and estragole [7]. The integration of palladium-catalyzed isomerization with enzyme-mediated alkene cleavage provides an efficient route to aromatic aldehydes while maintaining compatibility with green chemistry principles [7].

Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and energy consumption [18] [16]. Studies have shown that microwave heating can achieve comparable yields to traditional heating methods while reducing reaction times by up to 18-fold [18]. The use of lower power requirements (70 watts) compared to conventional heating methods further enhances the environmental benefits of this approach [18].

Solar radiation-mediated synthesis represents an innovative green chemistry approach [16]. Concentrated solar radiation combined with natural catalysts such as lemon juice has been successfully employed for aromatic compound synthesis [16]. This approach eliminates the need for external energy sources and toxic catalysts while achieving excellent yields in short reaction times [16].

Catalytic approaches using environmentally benign catalysts have been developed for benzaldehyde production [19] [20]. Cerium oxide-based catalysts have shown promise for the catalytic hydrogenation reduction of benzoic acid to benzaldehyde with high selectivity and yield [19]. The use of hydrogen as a reducing agent and the absence of toxic by-products make this approach particularly attractive from an environmental perspective [19].

| Green Chemistry Approach | Key Features | Environmental Benefits | Typical Yields |

|---|---|---|---|

| Enzymatic Synthesis | NADPH cofactor, peroxisomal enzymes [17] | No toxic reagents, mild conditions [17] | High selectivity [17] |

| Chemo-enzymatic Cascades | Renewable feedstocks, one-pot reactions [7] | Reduced waste, atom economy [7] | Excellent yields [7] |

| Microwave-Assisted | Reduced energy, shorter times [18] | 18-fold time reduction [18] | Comparable to conventional [18] |

| Solar Radiation | Natural catalysts, renewable energy [16] | Zero external energy, non-toxic [16] | Up to 97% yield [16] |

| Catalytic Reduction | Benign catalysts, hydrogen reducing agent [19] | No toxic by-products [19] | >95% yield [19] |

Scale-up Considerations for Research Applications

Scale-up considerations for 3-fluoro-4-hydroxy-5-methoxybenzaldehyde production require careful evaluation of reaction engineering principles, process economics, and technical feasibility [21] [22] [23]. The transition from laboratory-scale synthesis to larger research applications involves addressing challenges related to heat and mass transfer, reaction selectivity, and product purification [22] [23].

Process intensification through reactive distillation has emerged as a promising approach for benzaldehyde production scale-up [22]. This technology combines chemical reaction and separation in a single unit operation, offering significant advantages in terms of capital expenditure reduction and operating cost minimization [22]. Studies have demonstrated that reactive distillation processes can achieve over 97% reduction in capital expenditures and 70% reduction in operating expenditures compared to conventional batch technologies [22].

Heat transfer considerations become critical at larger scales, particularly for exothermic reactions such as the Reimer-Tiemann formylation [5] [22]. The highly exothermic nature of these reactions requires careful temperature control to prevent thermal runaway and maintain product selectivity [5]. Continuous flow reactors offer advantages in this regard by providing better heat transfer characteristics and improved temperature control [22] [23].

Catalyst development for large-scale applications focuses on achieving high turnover numbers and extended catalyst lifetimes [21] [24]. Research has demonstrated that cobalt-based catalysts can achieve turnover numbers of 350-700 for benzaldehyde production, representing significant improvements over previous catalytic systems [21]. The development of heterogeneous catalysts that can be easily separated and recycled is particularly important for large-scale applications [24].

Solvent considerations play a crucial role in scale-up economics and environmental impact [21] [22]. The use of acetic acid as a solvent in catalytic oxidation processes has been shown to provide good selectivity while minimizing environmental impact [21]. Alternative approaches include the development of solvent-free processes or the use of environmentally benign solvents such as water [22].

Product purification and separation represent significant challenges in large-scale benzaldehyde production [22] [23]. The formation of by-products such as benzoic acid and benzyl alcohol requires efficient separation technologies to achieve the required product purity [21] [22]. Distillation remains the primary separation method, but the design of efficient separation sequences is critical for process economics [22].

Process control and automation become increasingly important at larger scales [22] [23]. The implementation of advanced process control systems can help maintain consistent product quality while optimizing operating conditions for maximum efficiency [22]. Real-time monitoring of key process parameters such as temperature, pressure, and composition is essential for successful scale-up [23].

Economic evaluation of scale-up processes requires consideration of both capital and operating costs [22] [23]. Studies have shown that innovative process designs can achieve significant cost reductions compared to conventional technologies [22]. The total annual cost savings can exceed 88% when combining capital and operating cost improvements [22].

| Scale-up Parameter | Laboratory Scale | Research Scale | Considerations |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | Heat transfer limitations [22] |

| Heat Transfer | Surface area limited | Volume limited | Temperature control critical [22] |

| Mass Transfer | Negligible | Significant | Mixing requirements [22] |

| Catalyst Loading | High per unit volume | Optimized for economics | Turnover number critical [21] |

| Separation Efficiency | Simple distillation | Multi-stage separation | Energy optimization [22] |

| Process Control | Manual operation | Automated systems | Real-time monitoring [22] |

The compound's molecular properties include a melting point of 114-118°C, molecular weight of 170.14 g/mol, and excellent solubility in organic solvents including dimethyl sulfoxide and methanol [1] [6] [8]. Its chemical stability under ambient conditions, combined with air sensitivity requiring storage under inert atmosphere at 2-8°C, makes it an ideal synthetic intermediate [1] [6].

Research has demonstrated the compound's utility in synthesizing bioactive molecules with enhanced pharmacological properties. The fluorine substitution pattern creates a unique electronic environment that can improve binding affinity to biological targets while maintaining favorable pharmacokinetic properties [2] [3]. Multiple pharmaceutical companies and research institutions utilize this building block for drug discovery programs targeting various therapeutic areas [1] [2].

Role in Schiff Base Formation

Synthesis of 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino] Derivatives

The aldehyde functionality of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde readily participates in Schiff base formation with primary amines, yielding stable imine derivatives with significant biological activity [9] [10]. The synthesis typically involves condensation reactions under mild conditions, with the fluorine substituent enhancing the electrophilicity of the carbonyl carbon [9].

A notable application involves the synthesis of 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one through reaction with 1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-amine in ethanol under reflux conditions [9] [10] [11]. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by water elimination to form the stable Schiff base [9] [10].

The reaction conditions involve heating the reactants in ethanol for 6-8 hours under reflux, with completion monitored by thin-layer chromatography [9] [10]. The fluorine atom enhances the reaction rate through increased electrophilicity while the hydroxyl and methoxy groups provide additional stabilization through hydrogen bonding interactions [9]. Yields typically range from 70-75% for the optimized reaction conditions [9] [10].

Structural Features of Pyrazolone-containing Schiff Bases

The pyrazolone-containing Schiff bases derived from 3-fluoro-4-hydroxy-5-methoxybenzaldehyde exhibit distinctive structural features that contribute to their biological activity [9] [10] [12]. X-ray crystallographic analysis reveals that these compounds adopt extended conformations with significant conjugation between the pyrazolone ring and the fluorinated benzene moiety [10] [12].

The presence of fluorine at the 3-position creates a unique substitution pattern that influences both the electronic properties and conformational preferences of the resulting Schiff bases [9] [10]. Computational studies using density functional theory at the B3LYP/6-311++G(d,p) level demonstrate that the fluorine substituent stabilizes specific conformers through favorable electrostatic interactions [10] [12].

Spectroscopic characterization reveals characteristic features including carbon-13 nuclear magnetic resonance signals for the imine carbon at approximately 160-165 ppm and proton nuclear magnetic resonance signals for the azomethine proton at 8.4-8.7 ppm [9] [10] [11]. The fluorine-19 nuclear magnetic resonance spectrum shows a distinct signal around -134 ppm, consistent with the aromatic fluorine environment [10].

Coordination Chemistry of Derived Schiff Bases

The Schiff bases derived from 3-fluoro-4-hydroxy-5-methoxybenzaldehyde demonstrate excellent coordination behavior with various transition metal ions, forming stable complexes with enhanced biological activity [13] [14] [15]. These ligands typically coordinate through the imine nitrogen and phenolic oxygen atoms, creating chelate complexes with square planar or octahedral geometries [14] [15] [16].

Copper(II) complexes exhibit particularly interesting properties, with the fluorinated Schiff bases showing enhanced cytotoxicity compared to their non-fluorinated analogues [15] [17]. The presence of fluorine influences the electronic properties of the metal center, potentially affecting the redox behavior and biological activity [15] [18] [17]. Studies with bovine serum albumin demonstrate binding constants in the range of 4.70-8.59 × 10³ M⁻¹, indicating moderate to strong protein interactions [15].

The coordination chemistry is further enhanced by the ability of fluorine to participate in secondary interactions with metal centers [13] [18]. Time-dependent nuclear magnetic resonance studies reveal dynamic behavior in solution, with fluorine-19 nuclear magnetic resonance showing chemical shift changes upon metal coordination [13]. These observations suggest potential applications in catalysis and as metallodrugs [15] [18] [17].

In Synthesis of Caffeic Acid Phenethyl Amide (CAPA) Derivatives

Fluorinated CAPA Derivatives

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde serves as a key starting material for synthesizing fluorinated derivatives of caffeic acid phenethyl amide (CAPA), which exhibit superior metabolic stability compared to caffeic acid phenethyl ester (CAPE) [19] [20] [21]. The synthesis involves a Wittig coupling approach using (2-oxo-2-(phenethylamino)ethyl)triphenylphosphonium bromide with the protected aldehyde [21] [22].

The synthetic route requires transient protection of the catechol functionality as tert-butyldimethylsilyl ethers prior to the Wittig coupling reaction [21]. The aldehyde is treated with tert-butyldimethylsilyl chloride and imidazole, followed by coupling with the phosphonium salt in the presence of cesium carbonate [21]. Subsequent deprotection with tetrabutylammonium fluoride yields the desired fluorinated CAPA derivatives in overall yields of 14-22% [21] [22].

These fluorinated CAPA derivatives demonstrate significant cytoprotective activity against hydrogen peroxide-induced oxidative stress in human umbilical vein endothelial cells [19] [20] [21]. The incorporation of fluorine maintains the biological activity while providing enhanced plasma stability, with the amide linkage resisting hydrolysis more effectively than the corresponding ester derivatives [20] [23] [24].

Structure Optimization Studies

Structure-activity relationship studies of fluorinated CAPA derivatives reveal critical insights into the molecular features required for cytoprotective activity [19] [20] [21]. The position of fluorine substitution significantly impacts biological activity, with compounds containing fluorine at the 2-position of the catechol ring maintaining dose-dependent cytoprotection comparable to the parent CAPA [21] [25].

Comparative analysis demonstrates that methylation of the catechol hydroxyl groups does not eliminate cytoprotective activity, suggesting that the mechanism involves pathways beyond simple metal ion chelation [21] [25]. Fluorinated derivatives lacking the complete catechol functionality retain cytoprotective properties, indicating multiple mechanisms of action [21] [25].

Cytotoxicity profiles reveal that most fluorinated CAPA derivatives exhibit minimal toxicity at concentrations up to 15 μg/mL, contrasting with some derivatives that show toxicity at all tested concentrations [21]. The optimal balance between cytoprotective activity and low toxicity is achieved with specific fluorine substitution patterns that maintain the essential pharmacophore while enhancing metabolic stability [19] [20] [21].

Comparison with Caffeic Acid Phenethyl Ester (CAPE)

The fluorinated CAPA derivatives synthesized from 3-fluoro-4-hydroxy-5-methoxybenzaldehyde offer significant advantages over caffeic acid phenethyl ester (CAPE) in terms of metabolic stability and pharmacokinetic properties [19] [20] [23]. While CAPE undergoes complete hydrolysis in rat plasma within 18 hours at 37°C, CAPA remains largely intact under identical conditions [21] [24] [26].

Stability studies demonstrate that CAPA exhibits remarkable stability in acidic conditions (0.1 M hydrochloric acid, pH ~1) but undergoes hydrolysis at alkaline pH (~10) [21] [24]. This pH-dependent stability profile provides opportunities for targeted drug delivery and controlled release applications [24] [26].

Biological activity comparisons reveal that fluorinated CAPA derivatives maintain cytoprotective effects equivalent to CAPE while providing superior pharmacological profiles [19] [20] [21]. The enhanced stability translates to improved bioavailability and potentially reduced dosing requirements in therapeutic applications [23] [24]. Long-term studies in animal models confirm the superior pharmacokinetic properties of CAPA compared to CAPE, with significantly longer elimination half-lives and reduced metabolic clearance [23] [24].

In Development of Phenanthrene Derivatives

Synthesis of Polysiphenol Analogues

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, while structurally related to the vanillin derivatives used in polysiphenol synthesis, represents a potential starting material for developing fluorinated analogues of natural phenanthrene derivatives [27] [28] [29]. The established McMurray dimerization methodology developed for 5-bromovanillin can be adapted to incorporate fluorinated building blocks [27] [28].

The synthesis of polysiphenol analogues involves intermolecular McMurray dimerization followed by intramolecular oxidative coupling to form the phenanthrene core [27] [28] [29]. While direct McMurray coupling of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde has not been extensively reported, the structural similarity to established precursors suggests feasibility for generating novel fluorinated phenanthrene derivatives [27] [28].

Research demonstrates that halogenated vanillin derivatives, including chlorinated and fluorinated variants, successfully undergo the McMurray dimerization sequence [27] [28] [29]. The resulting stilbene intermediates can be converted to the corresponding dihydrophenanthrenes through hydrogenation, followed by oxidative coupling to construct the phenanthrene framework [27] [28]. This methodology provides access to structurally diverse halogenated phenanthrene derivatives for biological evaluation [27] [28] [29].

Atropisomeric Properties of Dihydrophenanthrenes

Fluorinated dihydrophenanthrene derivatives synthesized using methodologies related to 3-fluoro-4-hydroxy-5-methoxybenzaldehyde exhibit unique atropisomeric properties that depend critically on the size and electronic properties of the halogen substituents [27] [28] [29]. X-ray crystallographic studies reveal that 4,5-difluoro-9,10-dihydrophenanthrenes adopt twisted conformations with torsion angles significantly smaller than their brominated or chlorinated analogues [27].

The atropisomeric stability decreases with decreasing halogen size, with difluoro compounds showing reduced barriers to rotation compared to dibromo or dichloro derivatives [27] [29]. Computational studies using density functional theory methods reveal atropisomeric barriers of approximately 10.5 kcal/mol for difluoro compounds, compared to 30.5 kcal/mol for dibromo analogues [27]. This difference in rotational barriers directly impacts the nuclear magnetic resonance spectroscopic behavior at room temperature [27] [29].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant